molecular formula C12H14N4O4 B2617600 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034310-63-7

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2617600
CAS No.: 2034310-63-7
M. Wt: 278.268
InChI Key: MMMXUXLOKAIJBM-UHFFFAOYSA-N
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Description

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound featuring a unique combination of oxazole, azetidine, and imidazolidine moieties

Safety and Hazards

While specific safety and hazard data for this compound is not available, chemicals in this class should be handled with care. For instance, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as aldehydes and nitriles . The azetidine ring can be synthesized via cycloaddition reactions, while the imidazolidine-2,4-dione moiety is often prepared through condensation reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and crystallization are employed to purify the final compound .

Mechanism of Action

The mechanism of action of 3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The oxazole and imidazolidine moieties are known to interact with enzymes and receptors, modulating their activity . This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of oxazole, azetidine, and imidazolidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-6-10(7(2)20-14-6)11(18)15-4-8(5-15)16-9(17)3-13-12(16)19/h8H,3-5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMXUXLOKAIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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